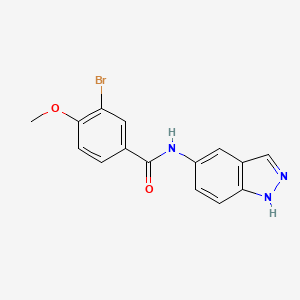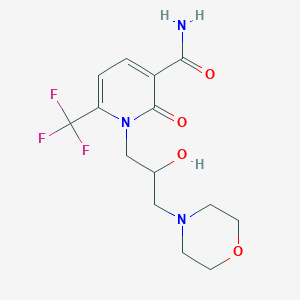
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine, also known as CP-96,345, is a chemical compound that belongs to the class of imidazoline receptor ligands. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine is not fully understood, but it is believed to involve the modulation of imidazoline receptors. These receptors are located in various regions of the brain and are involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity.
Biochemical and Physiological Effects:
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the release of norepinephrine and other neurotransmitters, which can lead to a decrease in blood pressure. 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine has also been shown to modulate the release of insulin, which may have implications for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine in lab experiments is its high affinity for imidazoline receptors, which allows for precise modulation of these receptors. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for the study of 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine. For example, this compound could be further studied for its potential applications in the treatment of hypertension, diabetes, and other conditions. Additionally, the exact mechanism of action of 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine could be further elucidated through the use of advanced imaging techniques and other experimental methods.
Métodos De Síntesis
The synthesis of 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine involves several steps, starting with the preparation of 2-bromo-1-cyclopentylthiophene. This compound is then reacted with 1H-imidazole-2-methanamine to form the intermediate product, which is subsequently treated with sodium hydride and chloroform to obtain 1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine.
Aplicaciones Científicas De Investigación
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for imidazoline receptors, which are involved in the regulation of various physiological processes, including blood pressure, insulin secretion, and pain perception.
Propiedades
IUPAC Name |
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3S/c1-2-5-11(4-1)14(12-6-3-9-18-12)17-10-13-15-7-8-16-13/h3,6-9,11,14,17H,1-2,4-5,10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDHXJUTTIGDRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CS2)NCC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-N-(1H-imidazol-2-ylmethyl)-1-thiophen-2-ylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-3-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-oxoprop-1-enyl]-N,N-diethylbenzenesulfonamide](/img/structure/B7572030.png)

![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B7572051.png)

![(E)-1-[2-(1,3-dioxolan-2-yl)piperidin-1-yl]-3-(2-ethyl-1-benzofuran-3-yl)prop-2-en-1-one](/img/structure/B7572059.png)
![1-[(1-Methyl-2-oxopyridin-4-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7572064.png)
![2-[4-(6-Aminopyridin-3-yl)piperazin-1-yl]-6-fluorobenzonitrile](/img/structure/B7572070.png)

![N-(thiophen-2-ylmethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7572094.png)
![[3-oxo-3-(6-propan-2-yl-3,4-dihydro-2H-quinolin-1-yl)-1-thiophen-2-ylpropyl]urea](/img/structure/B7572104.png)
![N-[3-(3-cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)propyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide](/img/structure/B7572114.png)

